
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Chemical Synthesis and Receptor Affinity : A study explored the chemical synthesis and biological evaluation of isoquinolinyl-alkyl derivatives of imidazo- and pyrimidinopurines, examining their receptor affinity and inhibitory potencies for specific phosphodiesterases. This research sheds light on the structural features responsible for receptor and enzyme activity, indicating potential applications in drug development (Zagórska et al., 2016).
Analgesic Properties : Another investigation revealed analgesic and anti-inflammatory properties in a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, suggesting their utility as a new class of analgesic and anti-inflammatory agents. The study highlights the importance of the substituent structure for pharmacological activity (Zygmunt et al., 2015).
Chemical Structure and Activity
Structure-Affinity Relationship : Research on 7-arylpiperazynylalkyl and tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione provided insights into the influence of substituents on the affinity for serotonin receptors. The study emphasizes the potential for these compounds in modulating receptor activity, which could be crucial for developing new therapeutic agents (Żmudzki et al., 2015).
HSP90 and Tubulin Inhibition : A series of 2-aroylquinoline-5,8-diones was synthesized, showing significant anti-proliferative activity and the ability to inhibit tubulin polymerization and HSP90, a crucial protein for cancer cell survival. This study highlights the dual inhibitory activity of these compounds, pointing to their potential in cancer therapy (Nepali et al., 2016).
Propriétés
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-22-18-17(19(26)23(2)20(22)27)25(10-11-28-3)16(21-18)13-24-9-8-14-6-4-5-7-15(14)12-24/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCPOFYEHHXOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
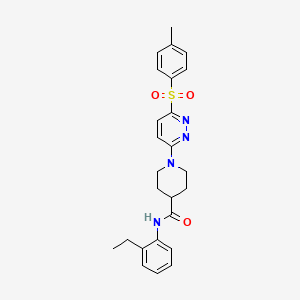
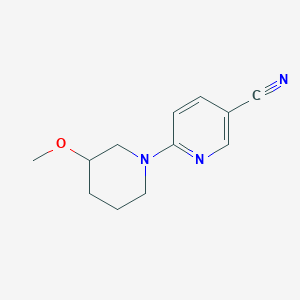
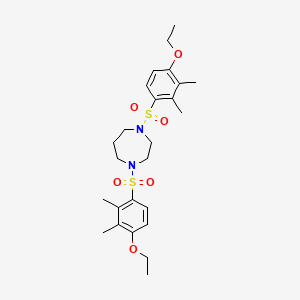
![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)
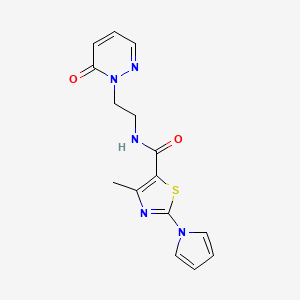
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2546573.png)
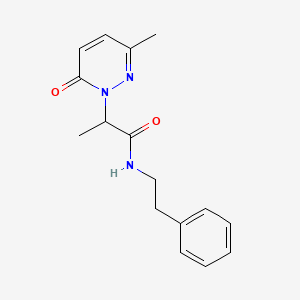

![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)
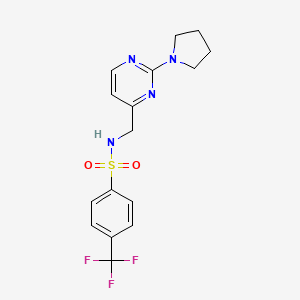
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)
